molecular formula C9H8Cl3FO B14761869 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol

2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol

Cat. No.: B14761869
M. Wt: 257.5 g/mol
InChI Key: NKNDLGVECKCDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol is a chemical compound with the molecular formula C9H9Cl3FO It is characterized by the presence of two chlorine atoms, one fluorine atom, and one hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

Molecular Formula

C9H8Cl3FO

Molecular Weight

257.5 g/mol

IUPAC Name

2,2-dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H8Cl3FO/c1-4-2-3-5(13)6(7(4)10)8(14)9(11)12/h2-3,8-9,14H,1H3

InChI Key

NKNDLGVECKCDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)Cl

Origin of Product

United States

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